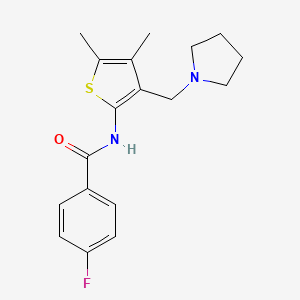

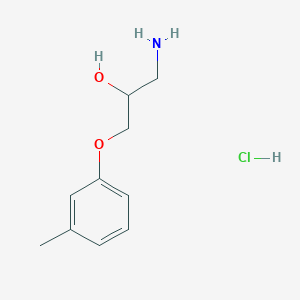

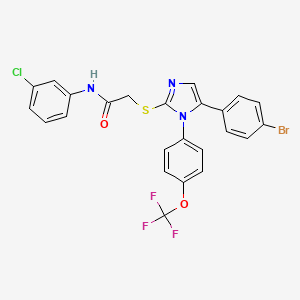

![molecular formula C23H23N5O2S B2549443 N-(2,5-diméthylphényl)-2-{8-[(2-éthylphényl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acétamide CAS No. 1251629-92-1](/img/structure/B2549443.png)

N-(2,5-diméthylphényl)-2-{8-[(2-éthylphényl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone involves several steps and can be derived from the methods described in the provided papers. For instance, the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine in different solvents has been studied, leading to the formation of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids and various by-products. The use of pyridine as a solvent has been shown to induce diastereoselectivity, producing only the trans isomer, which can then be further modified into cyclic aminomethyl groups yielding new tetrahydroisoquinolinones . Additionally, the synthesis of 1-oxo-pyrrolo[2,1-a]isoquinolines from 1-aroyl-3,4-dihydroisoquinolines and symmetrical alkynes in toluene has been described, resulting in novel compounds with functional groups amenable to further modification .

Molecular Structure Analysis

The molecular structure of related compounds, such as pyrrolo[2,1-a]isoquinoline derivatives, can be analyzed through their synthesis via 1,3-dipolar cycloadditions. These reactions involve isoquinolinium azomethine ylides and various dipolarophiles, leading to enantiomerically pure derivatives. The reactions proceed with complete regioselectivity and facial selectivity, which is controlled by the configuration of the sulfinyl sulfur for acyclic dipolarophiles or by the C-5 configuration for sulfinylfuranones .

Chemical Reactions Analysis

Chemical reactions involving these compounds are diverse and can include cycloadditions, as mentioned above. For example, the diastereoselective construction of pyrrolo[2,1-a]isoquinoline-based bispirooxindoles through a three-component [3 + 2] cycloaddition of isatins, 1,2,3,4-tetrahydroisoquinolines, and methyleneindolinones has been developed. This reaction is highly diastereoselective and can yield a wide range of products in up to 91% yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the functional groups present. The presence of a pyrrolidine moiety, for instance, has been shown to confer potent and selective histamine-3 receptor antagonist activity, as seen in the 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives. These compounds exhibit potent in vitro binding and functional activities at the H(3) receptor, along with good selectivity against other neurotransmitter receptors and ion channels, and favorable pharmacokinetic properties . The specific properties of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone would likely be influenced by the dihydroisoquinolinyl and pyrrolyl groups, suggesting potential pharmacological activity and solubility characteristics that could be inferred from related compounds.

Applications De Recherche Scientifique

- Le composé s'est avéré prometteur en tant que structure pour le développement de candidats antimicrobiens ciblant les agents pathogènes Gram-positifs multirésistants .

- Certains dérivés présentent également une activité antifongique à large spectre contre les souches de Candida résistantes aux médicaments, y compris Candida auris .

- La synthèse de dérivés du thiazole diversement substitués a conduit à de nouveaux composés présentant des propriétés pharmacologiques diverses, notamment des effets antibactériens, antifongiques, antiviraux, anthelminthiques, antihypertenseurs, antihistaminiques et analgésiques .

Activité antimicrobienne

Dérivés du thiazole

Structure et poids moléculaire

Études computationnelles

Propriétés

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O2S/c1-4-17-7-5-6-8-19(17)31-22-21-26-28(23(30)27(21)12-11-24-22)14-20(29)25-18-13-15(2)9-10-16(18)3/h5-13H,4,14H2,1-3H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPYPDRPSXRUQFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

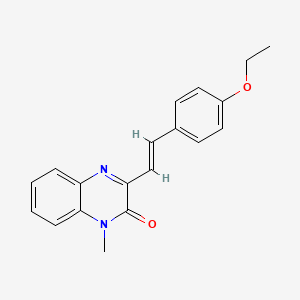

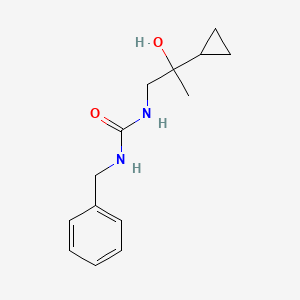

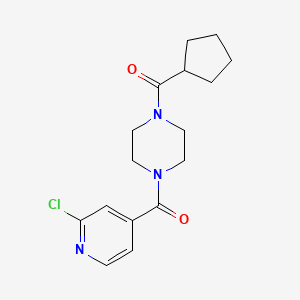

![N-(4-methoxybenzyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2549366.png)

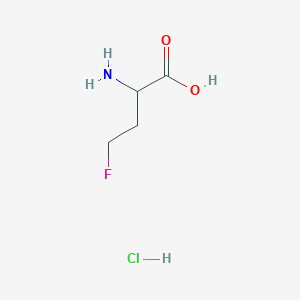

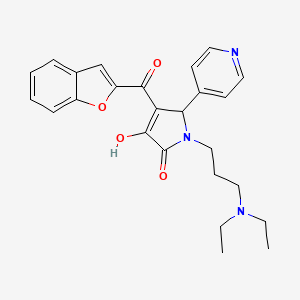

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-acetamide](/img/structure/B2549369.png)

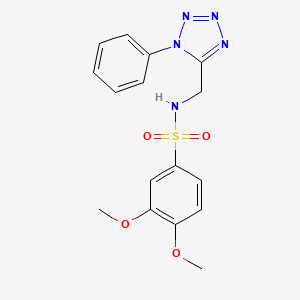

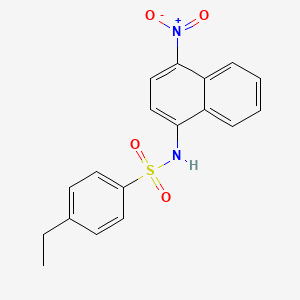

![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2549373.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxy-1-naphthamido)benzofuran-2-carboxamide](/img/structure/B2549377.png)